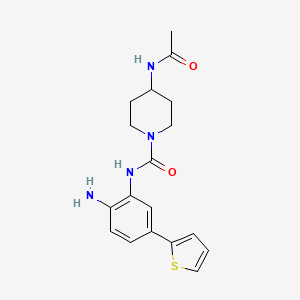

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)-1-piperidinecarboxamide

Beschreibung

BRD-K11533227 ist eine chemische Verbindung, die für ihre inhibitorischen Wirkungen auf Histon-Deacetylase 1 und Histon-Deacetylase 2 bekannt ist. Histon-Deacetylasen sind Enzyme, die eine entscheidende Rolle bei der Regulation der Genexpression spielen, indem sie Acetylgruppen von Histonproteinen entfernen, was zu einer dichteren Chromatinstruktur und einer reduzierten Genexpression führt. Inhibitoren von Histon-Deacetylasen wurden auf ihre potenziellen therapeutischen Anwendungen bei Krebs und anderen Krankheiten untersucht .

Eigenschaften

Molekularformel |

C18H22N4O2S |

|---|---|

Molekulargewicht |

358.5 g/mol |

IUPAC-Name |

4-acetamido-N-(2-amino-5-thiophen-2-ylphenyl)piperidine-1-carboxamide |

InChI |

InChI=1S/C18H22N4O2S/c1-12(23)20-14-6-8-22(9-7-14)18(24)21-16-11-13(4-5-15(16)19)17-3-2-10-25-17/h2-5,10-11,14H,6-9,19H2,1H3,(H,20,23)(H,21,24) |

InChI-Schlüssel |

YDUSCKFRHARVGP-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=O)NC1CCN(CC1)C(=O)NC2=C(C=CC(=C2)C3=CC=CS3)N |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Die Syntheserouten und Reaktionsbedingungen für BRD-K11533227 sind in öffentlich zugänglichen Quellen nicht umfassend dokumentiert. Die Herstellung von Histon-Deacetylase-Inhibitoren beinhaltet typischerweise eine mehrstufige organische Synthese, einschließlich der Bildung von Schlüsselzwischenprodukten und abschließenden Kupplungsreaktionen. Industrielle Produktionsmethoden würden wahrscheinlich eine Optimierung dieser Syntheserouten beinhalten, um eine hohe Ausbeute und Reinheit des Endprodukts zu gewährleisten .

Analyse Chemischer Reaktionen

BRD-K11533227 als Histon-Deacetylase-Inhibitor unterliegt in erster Linie Wechselwirkungen mit Histonproteinen. Die Arten von Reaktionen, die es durchläuft, umfassen:

Bindung an Histon-Deacetylase-Enzyme: Diese Wechselwirkung hemmt die Enzymaktivität und verhindert die Entfernung von Acetylgruppen von Histonproteinen.

Substitutionsreaktionen: Im Kontext seiner inhibitorischen Wirkung kann BRD-K11533227 Substitutionsreaktionen mit anderen Molekülen oder funktionellen Gruppen innerhalb des aktiven Zentrums des Enzyms eingehen.

Häufige Reagenzien und Bedingungen, die in diesen Reaktionen verwendet werden, umfassen organische Lösungsmittel, Katalysatoren sowie bestimmte Temperatur- und pH-Bedingungen, um die Bindungs- und Inhibitionsprozesse zu erleichtern. Die wichtigsten Produkte, die aus diesen Reaktionen gebildet werden, sind acetylierte Histone, die zu Veränderungen der Genexpression führen .

Wissenschaftliche Forschungsanwendungen

Wirkmechanismus

Der Wirkmechanismus von BRD-K11533227 beinhaltet seine Bindung an das aktive Zentrum von Histon-Deacetylase-Enzymen, insbesondere Histon-Deacetylase 1 und Histon-Deacetylase 2. Diese Bindung hemmt die Enzymaktivität und verhindert die Entfernung von Acetylgruppen von Histonproteinen. Dadurch bleibt die Chromatinstruktur in einem entspannteren Zustand, wodurch die Genexpression erhöht wird. Die molekularen Zielstrukturen von BRD-K11533227 sind die Histon-Deacetylase-Enzyme, und die beteiligten Pfade umfassen die Regulation der Genexpression und die Chromatin-Remodellierung.

Wirkmechanismus

The mechanism of action of BRD-K11533227 involves its binding to the active site of histone deacetylase enzymes, specifically histone deacetylase 1 and histone deacetylase 2. This binding inhibits the enzyme’s activity, preventing the removal of acetyl groups from histone proteins. As a result, the chromatin structure remains in a more relaxed state, allowing for increased gene transcription. The molecular targets of BRD-K11533227 are the histone deacetylase enzymes, and the pathways involved include the regulation of gene expression and chromatin remodeling .

Vergleich Mit ähnlichen Verbindungen

BRD-K11533227 gehört zu einer Klasse von Verbindungen, die als Histon-Deacetylase-Inhibitoren bekannt sind. Zu ähnlichen Verbindungen gehören:

Trichostatin A: Ein bekannter Histon-Deacetylase-Inhibitor mit breitem Wirkungsspektrum.

Vorinostat: Ein von der FDA zugelassenes Histon-Deacetylase-Inhibitor, der zur Behandlung von kutanem T-Zell-Lymphom eingesetzt wird.

Romidepsin: Ein weiterer von der FDA zugelassener Histon-Deacetylase-Inhibitor, der zur Behandlung von peripheren T-Zell-Lymphomen eingesetzt wird.

Im Vergleich zu diesen ähnlichen Verbindungen ist BRD-K11533227 einzigartig in seiner spezifischen Hemmung von Histon-Deacetylase 1 und Histon-Deacetylase 2, wodurch es zu einem wertvollen Werkzeug für die Untersuchung der spezifischen Rollen dieser Enzyme bei der Genregulation und der Krankheit wird .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.